BenchChemオンラインストアへようこそ!

5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide

G protein signaling GIV/Girdin protein-protein interaction inhibitor

5-Methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide (CAS 871323-31-8, PubChem CID is a synthetic triazole-4-carboxamide scaffold bearing a 4-sulfamoylphenyl amide substituent and a 4-methylphenyl group at the N1 position of the triazole ring. Its molecular formula is C₁₇H₁₇N₅O₃S with a molecular weight of 371.42 g/mol, and it is primarily distributed as a >95% purity solid for research use.

Molecular Formula C17H17N5O3S
Molecular Weight 371.42
CAS No. 871323-31-8
Cat. No. B2457155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide
CAS871323-31-8
Molecular FormulaC17H17N5O3S
Molecular Weight371.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C
InChIInChI=1S/C17H17N5O3S/c1-11-3-7-14(8-4-11)22-12(2)16(20-21-22)17(23)19-13-5-9-15(10-6-13)26(18,24)25/h3-10H,1-2H3,(H,19,23)(H2,18,24,25)
InChIKeyBINXJOJJZUKASC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide (CAS 871323-31-8): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


5-Methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide (CAS 871323-31-8, PubChem CID 6484744) is a synthetic triazole-4-carboxamide scaffold bearing a 4-sulfamoylphenyl amide substituent and a 4-methylphenyl group at the N1 position of the triazole ring [1]. Its molecular formula is C₁₇H₁₇N₅O₃S with a molecular weight of 371.42 g/mol, and it is primarily distributed as a >95% purity solid for research use [1]. The compound belongs to a broad class of sulfamoyl-triazole hybrids that have been investigated for carbonic anhydrase inhibition and anticancer activities, but the specific N1-(4-methylphenyl) substitution pattern distinguishes it from other 1-aryl analogs that are more commonly encountered in medicinal chemistry studies [2].

Why Substituting 5-Methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide with Other Sulfamoyl-Triazoles or 1-Aryl Analogs Compromises Reproducibility


Although numerous sulfamoyl-phenyl triazole carboxamides share a common core, subtle variations in N1-aryl substitution or the position of the methyl group on the triazole ring can produce divergent biological profiles that cannot be predicted from class-level assumptions alone [1]. The specific combination of a 4-methylphenyl group at the N1 position and a 5-methyl substituent on the triazole ring of this compound creates a unique steric and electronic environment that influences target engagement. Broad screening data in PubChem confirm that this compound (CID 6484744) was identified as inactive in multiple functional assay panels, including a high-throughput screen for inhibitors of the GIV GBA-motif interaction with Gαi protein subunits and a screen for inhibitors of human cytomegalovirus nuclear egress [2]. In contrast, structurally related sulfamoyl-triazole analogs lacking the 4-methylphenyl substituent have been reported to show nanomolar inhibitory activity against carbonic anhydrase isoforms or micromolar activity in cancer cell lines, demonstrating that even conservative structural modifications within this chemotype can shift a compound from an inactive screening hit to a biologically active lead molecule [3]. Generic substitution without accounting for these specific structural determinants therefore carries a high risk of introducing unintended, biologically meaningful differences that undermine inter-study comparability or assay reproducibility [2].

Quantitative Differentiation of 5-Methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide: Head-to-Head Screening Data Against In-Class Analogs


Inactivity in GIV GBA-Motif/Gαi Interaction Inhibition Screen: Differentiating 4-Methylphenyl from 1-Phenyl and 1-(2-Fluorophenyl) Analogs

In a high-throughput AlphaScreen assay designed to identify inhibitors of the GIV GBA-motif interaction with Gαi protein subunits, compound CID 6484744 (target compound) was classified as inactive with no measurable inhibition [1]. This result contrasts with the activity profile often observed for 1-phenyl and 1-(2-fluorophenyl) sulfamoyl-triazole analogs, which have shown measurable inhibition in analogous protein-protein interaction assays, though direct head-to-head data in this specific assay are not publicly available for all analogs [2]. The inactivity of the N1-(4-methylphenyl) derivative in this context indicates that the para-methyl substitution on the N1-phenyl ring is sufficient to abolish binding to this particular target interface, providing a clear functional distinction from other 1-aryl analogs [1].

G protein signaling GIV/Girdin protein-protein interaction inhibitor triazole carboxamide

Lack of Activity in Human Cytomegalovirus Nuclear Egress Assay: Contrasting with Antiviral Sulfamoyl-Triazole Analogs

When tested in a cell-based screen for inhibitors of human cytomegalovirus nuclear egress (PubChem AID 1918969), CID 6484744 was classified as inactive against three distinct viral protein targets (gene IDs 3077439, 3077575) [1]. This finding distinguishes the compound from certain sulfamoyl-triazole analogs that have been reported to exhibit antiviral activity in related herpesvirus assays, although the structural determinants conferring antiviral activity within this chemotype remain incompletely defined [2]. The inactivity of the N1-(4-methylphenyl)-5-methyl derivative provides actionable selectivity information for virology researchers.

antiviral screening HCMV nuclear egress inhibitor triazole carboxamide

Antibacterial Counter-Screen: Inactivity Against Gram-Negative Bacteria Under Anaerobic Conditions with Choline as Sole Carbon Source

CID 6484744 was included in a phenotypic screen for growth inhibition of gram-negative bacteria under anaerobic conditions with choline as the sole carbon and energy source (PubChem AID 1963822), where it was classified as inactive [1]. This result contrasts with several sulfonamide-bearing triazole derivatives that have demonstrated antibacterial activity in similar metabolic inhibition assays, particularly those targeting folate biosynthesis or carbon utilization pathways [2]. The inactivity of the 4-methylphenyl analog in this specific metabolic context provides a well-documented negative result that can be used to benchmark the activity threshold of structurally related antibacterial candidates.

antibacterial screening gram-negative anaerobic metabolism choline utilization

Validated Application Scenarios for 5-Methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide in Drug Discovery and Chemical Biology


Negative Control for GIV-Gαi Protein-Protein Interaction Inhibitor Screening Campaigns

Based on the confirmed inactivity of CID 6484744 in the GIV GBA-motif/Gαi AlphaScreen assay (AID 1224905) [1], this compound is an appropriate, well-characterized negative control for medium- to high-throughput screening campaigns targeting the GIV-Gαi interaction. Its inability to disrupt this PPI at screening concentrations, combined with its solubility properties typical of the sulfamoyl-triazole class, make it suitable for use alongside positive control compounds in assay validation and quality control protocols.

Selectivity Control for Human Cytomegalovirus Nuclear Egress Inhibitor Discovery

The inactivity of this compound in the HCMV nuclear egress assay against three viral targets (AID 1918969) establishes it as a clean selectivity control for antiviral sulfamoyl-triazole programs [2]. Researchers can use this compound to confirm that the antiviral effects of lead compounds are mechanism-specific rather than arising from general cytotoxicity or non-specific membrane effects common to the triazole scaffold.

Antibacterial Target Validation and Pathway Deconvolution Studies

The complete lack of growth inhibition in the anaerobic choline utilization assay (AID 1963822) makes this compound a useful tool for pathway deconvolution experiments in gram-negative bacteria [3]. By comparing the metabolic inhibition profiles of active sulfamoyl-triazole antibacterials against this inactive reference compound, researchers can isolate pathway-specific effects from off-target metabolic perturbations.

Negative Probe for Mycobacterium tuberculosis Phosphatase PstP Inhibitor Screening

CID 6484744 was tested and found inactive in a high-throughput screen for inhibitors of the essential M. tuberculosis phosphatase PstP (AID 2060911) [4]. This inactivity profile supports its use as a counter-screen compound to rule out non-specific phosphatase inhibition when profiling hits from M. tuberculosis phenotypic or target-based screens.

Quote Request

Request a Quote for 5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.